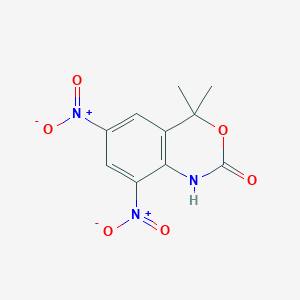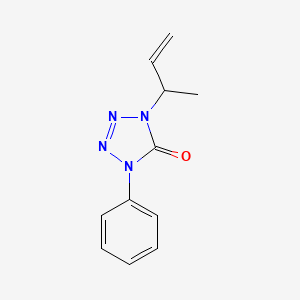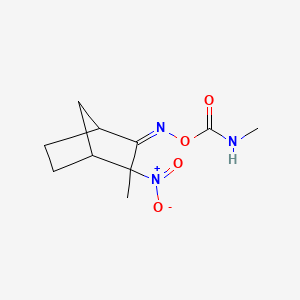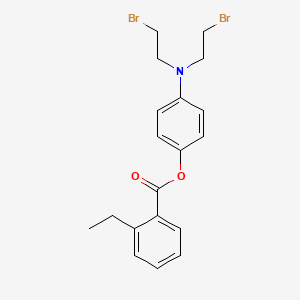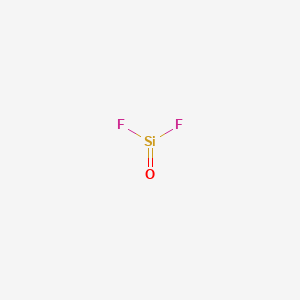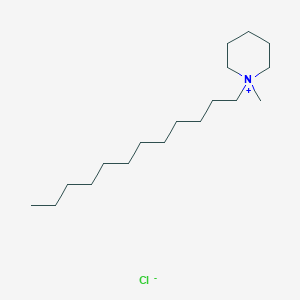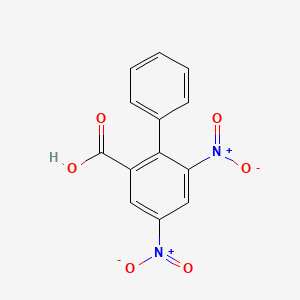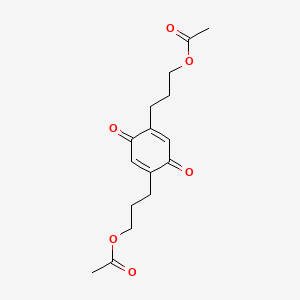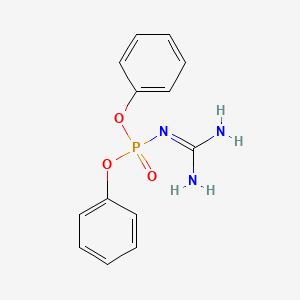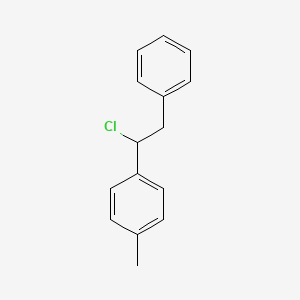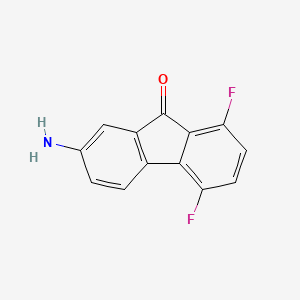
7-Amino-1,4-difluoro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,4-difluoro-9H-fluoren-9-one is a fluorinated fluorenone derivativeThe presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,4-difluoro-9H-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One common method is the fluorination of fluorenone derivatives using electrophilic fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1,4-difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding fluorenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Amino-1,4-difluoro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated fluorenones are investigated for their potential as anticancer and antiviral agents.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 7-Amino-1,4-difluoro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-9-fluorenone: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,7-Difluoro-9H-fluoren-9-one: Lacks the amino group, affecting its biological activity and applications.
Uniqueness
7-Amino-1,4-difluoro-9H-fluoren-9-one is unique due to the presence of both amino and fluorine groups, which confer enhanced chemical stability, reactivity, and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
17532-97-7 |
|---|---|
Fórmula molecular |
C13H7F2NO |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
7-amino-1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H7F2NO/c14-9-3-4-10(15)12-11(9)7-2-1-6(16)5-8(7)13(12)17/h1-5H,16H2 |
Clave InChI |
SBCSNZUCJRIQMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)C3=C(C=CC(=C23)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




